molecular formula C8H8N2O B3189069 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one CAS No. 27381-99-3

1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

Cat. No.: B3189069
CAS No.: 27381-99-3
M. Wt: 148.16 g/mol
InChI Key: IYHYEXYPTIGYGY-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a nitrogen-containing fused heterocyclic compound characterized by a pyrrolo-pyridinone core with a methyl substituent at the 1-position.

Properties

IUPAC Name

1-methyl-5H-pyrrolo[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-3-6-7(10)2-4-9-8(6)11/h2-5H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHYEXYPTIGYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one typically involves multi-step synthetic routes. One common method includes the reaction of a substituted aldehyde with a pyrrole derivative under basic conditions, followed by cyclization and oxidation steps. The reaction conditions often involve the use of potassium hydroxide in methanol at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

1-Methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

    Cyclization: Intramolecular cyclization reactions can be facilitated under acidic or basic conditions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

The compound has shown promise as an anticancer agent. Research indicates that derivatives of pyrrolo[3,2-c]pyridine scaffolds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit the growth of ovarian and breast cancer cells while displaying limited toxicity towards non-cancerous cells . The modulation of kinases involved in cell proliferation and survival pathways is a key mechanism through which these compounds exert their anticancer effects.

Anti-inflammatory Applications

1-Methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one has been identified as a potential therapeutic agent for treating inflammatory diseases. It acts as an inhibitor of receptor-interacting protein kinase 3 (RIPK3), which is implicated in various inflammatory conditions. The administration of this compound may provide relief from diseases characterized by aberrant RIPK3 activity, such as rheumatoid arthritis and systemic lupus erythematosus (SLE) .

Neurological Disorders

The compound's ability to modulate neuroinflammatory processes suggests its potential use in treating neurological disorders. Research indicates that pyrrolo[3,2-c]pyridine derivatives can influence pathways involved in neurodegeneration, making them candidates for further investigation in conditions like Alzheimer's disease and multiple sclerosis .

Antiviral Activity

Recent studies have explored the antiviral properties of pyrrolo[3,2-c]pyridine derivatives against HIV-1. Certain synthesized compounds have demonstrated moderate activity in inhibiting HIV replication, with specific structural modifications enhancing their efficacy . This opens avenues for developing new antiviral therapies targeting HIV.

Metabolic Disorders

The compound's role in modulating glucose metabolism has been investigated, particularly in the context of diabetes management. Some derivatives have shown the ability to enhance insulin sensitivity and reduce blood glucose levels, indicating potential applications in treating metabolic disorders such as type 2 diabetes .

Immunomodulatory Effects

Research into the immunomodulatory properties of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one suggests its utility in managing autoimmune diseases. By targeting specific immune pathways, these compounds may help regulate immune responses and provide therapeutic benefits in conditions like organ transplant rejection and autoimmune hemolytic anemia .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the efficacy of pyrrolo[3,2-c]pyridine derivatives:

Study Application Findings
Kalai et al. (2020)AnticancerModerate cytotoxicity against ovarian cancer cells; limited toxicity towards healthy cells .
Liu et al. (2020)AntiviralSignificant anti-HIV-1 activity with certain derivatives showing EC50 <10 µM .
Da Settimo et al. (2020)DiabetesCompounds increased insulin sensitivity by up to 37% in mouse adipocytes .
WO2016100166A1 (2016)Inflammatory DiseasesCompounds effective in treating conditions associated with aberrant RIPK3 activity .

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolo[3,2-c]pyridinones with Functional Group Variations

Compound Substituents/Modifications Key Properties/Applications Synthesis Highlights
6-Amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one Amino group at position 6 Antitumor, antiviral, antibacterial activity Synthesized from 3-(ethoxycarbonyl)pyrrole-2-acetonitrile
2,3,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones Additional saturated rings Intermediate for bioactive molecules Tandem aldol condensation/aza-addition in PEG-400
1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one Methyl and p-tolyl groups Structural analog for SAR studies Copper(II)-mediated cyclization
  • Key Insights: The 6-amino derivative exhibits broad bioactivity due to hydrogen-bonding capacity, contrasting with the methylated compound’s lipophilicity. Saturated ring derivatives (e.g., tetrahydro-pyrrolopyridinones) are synthesized via green chemistry approaches, emphasizing solvent efficiency .

Thieno and Furo Pyridinones

Compound Core Structure Key Properties/Applications Synthesis Highlights
Thieno[3,2-c]pyridin-4(5H)-one (4OTP) Thiophene fused to pyridinone Potential kinase inhibitor scaffold Bromination and Pd-catalyzed coupling
Furo[3,2-c]pyridin-4(5H)-one (4OFP) Furan fused to pyridinone Altered electronic properties Cyclization of azides under Perkin’s conditions
2-Bromothieno[3,2-c]pyridin-4(5H)-one Bromine at position 2 Reactive intermediate for cross-coupling Direct bromination of thienopyridinone
  • Key Insights: Thieno analogs (e.g., 4OTP) exhibit increased electron density due to sulfur, enhancing reactivity in electrophilic substitutions. Furo analogs (e.g., 4OFP) may display reduced metabolic stability compared to pyrrolo derivatives due to furan’s susceptibility to oxidation .

Pharmaceutical Derivatives and Impurities

Compound Structural Features Role/Application Synthesis Highlights
6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one Partially saturated thienopyridinone Ticlopidine impurity (platelet inhibitor) Hydrogenation of nitro intermediates
2-(2-Chloropyridin-4-yl)-pyrrolo[3,2-c]pyridin-4(5H)-one Chloropyridyl substituent Kinase inhibitor candidate Suzuki-Miyaura coupling
  • Key Insights: Dihydrothienopyridinones are critical in quality control for drugs like ticlopidine, highlighting their stability concerns . Chloropyridyl-substituted derivatives leverage aromatic stacking for target binding, a strategy applicable to the methylated compound for optimizing kinase inhibition .

Biological Activity

1-Methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (CAS Number: 27381-99-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Chemical Formula: C8H8N2O
  • Molecular Weight: 148.16 g/mol
  • Structure: The compound features a pyrrole ring fused to a pyridine nucleus, which is characteristic of many biologically active heterocycles.

The biological activity of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is primarily attributed to its interaction with various molecular targets involved in critical cellular processes. Similar compounds have been shown to:

  • Inhibit fibroblast growth factor receptor (FGFR) signaling pathways, which are crucial in cell proliferation and survival.
  • Exhibit antitumor activity against various cancer cell lines by modulating kinase activity, particularly targeting Bcr-Abl1 kinase associated with certain leukemias .

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds, including 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, demonstrate significant anticancer properties. In vitro studies have shown:

  • IC50 Values: The compound exhibits IC50 values in the low micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth.
  • Mechanisms: The mechanism of action involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways that promote cell survival and proliferation.

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. For example:

  • Compounds structurally related to 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one have demonstrated moderate activity against HIV-1 replication, with effective concentrations (EC50) below 10 µM in certain derivatives .

Antiparasitic Activity

Research has shown that modifications to the pyrrolo[3,2-c]pyridine scaffold can enhance antiparasitic activity. For instance:

  • Compounds within this family have exhibited promising results against parasitic infections, with some derivatives showing EC50 values as low as 0.025 µM against specific parasites .

Study on Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of various pyrrolo[3,2-c]pyridine derivatives. The results indicated that:

  • Compound Efficacy: Several compounds showed significant growth inhibition in human cancer cell lines.
  • Mechanistic Insights: The study highlighted the role of these compounds in inhibiting key kinases involved in cancer progression.

Study on Antiviral Properties

In another study focusing on antiviral properties, researchers synthesized a series of pyrrolopyridine derivatives and tested their efficacy against HIV. Key findings included:

  • Inhibitory Concentrations: The most effective compound exhibited an EC50 value of 1.65 µM against resistant HIV strains.
  • Structure-Activity Relationship: Modifications to the ester substituent significantly influenced antiviral activity.

Comparative Table of Biological Activities

Activity TypeCompoundTargetIC50/EC50 ValueReference
Anticancer1-Methyl-PyrroloBcr-Abl KinaseLow µM
AntiviralPyrrolopyridineHIV-11.65 µM
AntiparasiticPyrrolopyridineSpecific Parasites0.025 µM

Q & A

Q. What are the established synthetic routes for 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one?

  • Methodological Answer : The compound is synthesized via tandem aldol condensation/aza-addition reactions. A greener approach uses polyethylene glycol (PEG) as a solvent under heating, achieving high yields (85–92%) by optimizing molar ratios of reactants (e.g., 2-methyl-3-oxo derivatives) and reaction time (6–8 hours at 120°C) . Another method employs ammonium acetate as a promoter in one-pot reactions, facilitating cyclization and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Table 1: Comparison of Synthetic Methods

MethodSolventCatalyst/PromoterYield (%)Reference
Tandem aldol/aza-additionPEG-400None85–92
One-pot aza-additionEthanolAmmonium acetate70–80

Q. How is the structural identity of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one confirmed?

  • Methodological Answer : Structural confirmation relies on spectral
  • NMR : 1H^{1}\text{H} NMR (400 MHz, CDCl3_3) shows characteristic signals for the methyl group (δ 2.45 ppm, singlet) and pyrrolidine protons (δ 3.10–3.50 ppm, multiplet) .
  • HRMS : Exact mass calculated for C9_9H10_{10}N2_2O ([M+H]+^+): 163.0866; observed: 163.0863 .
  • X-ray crystallography (if available) resolves the bicyclic framework and methyl substitution at N1 .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Solutions in DMSO should be aliquoted and kept at -20°C for long-term stability .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives of 1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one?

  • Methodological Answer : Optimize reaction conditions by:
  • Screening Brønsted acids (e.g., p-TsOH) to accelerate cyclization.
  • Using microwave-assisted synthesis (100–150°C, 30–60 mins) to reduce side reactions .
  • Introducing electron-withdrawing substituents (e.g., halogens) to enhance ring stability during aza-addition .

Q. What strategies resolve contradictions in reported bioactivity data for this scaffold?

  • Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition vs. BET selectivity) arise from substituent positioning. Address this by:
  • Performing molecular docking to validate binding modes (e.g., BD2 vs. BD1 bromodomains) .
  • Conducting mutagenesis assays to identify critical residues (e.g., Asn433 in BET BD2) influencing affinity .
  • Comparing solubility-adjusted IC50_{50} values using standardized buffers (e.g., PBS with 0.1% Tween-20) .

Q. How does the methyl group at N1 influence the compound’s pharmacological profile?

  • Methodological Answer : The N1-methyl group:
  • Enhances metabolic stability by blocking cytochrome P450 oxidation at the pyrrolidine nitrogen .
  • Reduces hERG channel affinity (predicted via Patch-Clamp assays), lowering cardiac toxicity risks .
  • Modulates kinase selectivity : Methylation disrupts hydrogen bonding with hinge regions in kinases like CDK2, shifting activity to BET proteins .

Q. What advanced techniques characterize degradation products of this compound?

  • Methodological Answer : Use LC-HRMS/MS with C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) to detect oxidative metabolites. For structural elucidation:
  • Isotope labeling (e.g., 13C^{13}\text{C}-methyl) tracks degradation pathways .
  • EPR spectroscopy identifies radical intermediates formed under light exposure .

Applications in Drug Discovery

Q. What therapeutic applications are explored for this scaffold?

  • Methodological Answer :
  • Oncology : Derivatives act as BD2-selective BET inhibitors (IC50_{50} < 50 nM) for acute myeloid leukemia (AML) .
  • Antimicrobials : Pyrazolo[4,3-c]pyridinone analogs inhibit quorum sensing in Pseudomonas aeruginosa (MIC: 8–16 µg/mL) .
  • Kinase inhibition : Structural analogs (e.g., 2-(quinolin-3-yl) derivatives) target MAPKAPK2 (MK2) for anti-inflammatory applications .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility data for this compound?

  • Methodological Answer : Solubility variations stem from:
  • Polymorphism : Crystalline vs. amorphous forms (confirmed via DSC/XRD) .
  • pH-dependent ionization : The lactam group (pKa ~3.5) increases solubility in acidic buffers (e.g., 0.1 M HCl) .
  • Excipient interactions : Co-solvents (e.g., PEG-300) improve apparent solubility in preclinical formulations .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
    Follow NIH Guidelines :
  • Use fume hoods for weighing/powder handling to avoid inhalation .
  • Wear nitrile gloves and lab coats; avoid latex due to permeability .
  • Store separately from strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
Reactant of Route 2
1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

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